Cyprodime - 118111-54-9

Cyprodime

Catalog Number: EVT-445709
CAS Number: 118111-54-9
Molecular Formula: C22H29NO3
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cyprodime involves several intricate steps, primarily derived from the semi-synthetic opioid oxymorphone. The original synthesis pathway includes the following key steps:

The synthesis process has been refined over time, with alternative methods being explored to enhance yields and simplify procedures .

Molecular Structure Analysis

Cyprodime's molecular formula is C18H22N2O2C_{18}H_{22}N_{2}O_{2}. Its structure features a complex arrangement typical of morphinan derivatives, characterized by:

  • Core Structure: The morphinan backbone includes a fused ring system that contributes to its biological activity.
  • Functional Groups: Cyprodime contains various functional groups that influence its binding affinity and selectivity towards opioid receptors, particularly the mu-opioid receptor.
  • Stereochemistry: The specific stereochemistry of cyprodime plays a crucial role in its pharmacological profile, affecting how it interacts with receptor sites .
Chemical Reactions Analysis

Cyprodime participates in various chemical reactions that are significant for both its synthesis and its biological activity:

  • Receptor Binding: As a mu-opioid receptor antagonist, cyprodime competes with agonists for binding sites on the receptor. This interaction is critical for understanding its pharmacodynamics.
  • Modification Reactions: Research has explored various modifications to cyprodime's structure to assess changes in activity. For example, altering substituents at specific positions has been shown to impact its agonist or antagonist properties significantly .
Mechanism of Action

Cyprodime functions primarily as a selective antagonist at the mu-opioid receptor. Its mechanism involves:

  • Competitive Inhibition: By binding to the mu-opioid receptors without activating them, cyprodime prevents endogenous opioids or agonists from exerting their effects.
  • Impact on Pain Modulation: This antagonistic action is crucial in pain pathways, where blocking mu receptors can reverse opioid-induced analgesia and potentially alleviate issues related to opioid overdose or dependency .

Studies have demonstrated that cyprodime can effectively reverse the effects of various opioid agonists in experimental models, highlighting its role in opioid pharmacology .

Physical and Chemical Properties Analysis

Cyprodime exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 302.38 g/mol.
  • Solubility: Cyprodime is soluble in organic solvents but demonstrates limited solubility in water, which is typical for many lipophilic compounds.
  • Melting Point: Specific melting point data varies but generally falls within a defined range characteristic of morphinan derivatives.

These properties influence not only its biological activity but also its formulation for research purposes .

Applications

Cyprodime's applications extend across several scientific domains:

  • Pharmacology Research: It is extensively used in studies investigating opioid receptor mechanisms and developing new analgesics that minimize addiction risks.
  • Pain Management Studies: Cyprodime's antagonistic properties make it a valuable tool for understanding pain pathways and assessing novel treatment strategies for chronic pain without relying solely on traditional opioids .
  • Addiction Studies: Its role as an antagonist provides insights into potential therapies for opioid dependence and withdrawal management.
Introduction to Cyprodime

Historical Development of Selective Opioid Receptor Antagonists

The quest for receptor-specific opioid antagonists represents a critical advancement in neuropharmacology, driven by the need to dissect the physiological roles of opioid receptor subtypes. Early non-selective antagonists like naloxone and naltrexone, while revolutionary in reversing opioid overdose, could not distinguish between mu-, delta-, and kappa-opioid receptors [4] [8]. This limitation impeded mechanistic studies of individual receptor contributions to analgesia, addiction, and other neurological processes. The 1980s–1990s saw intensified efforts to develop antagonists with refined selectivity, culminating in the discovery of Cyprodime (N-cyclopropylmethyl-4,14-dimethoxymorphinan-6-one) by Schmidhammer and colleagues in 1989 [4] [9]. Unlike earlier antagonists, Cyprodime exhibited exceptional specificity for the mu-opioid receptor, evidenced by its 40-fold higher affinity for mu over delta receptors and 400-fold selectivity over kappa receptors in radioligand binding assays [1] [3]. This breakthrough provided researchers with a precise molecular tool to isolate mu-receptor-mediated effects in complex biological systems, accelerating the study of opioid receptor heterogeneity and signaling mechanisms [6] [8].

Structural Classification of Cyprodime as a 14-Alkoxymorphinan Derivative

Cyprodime belongs to the 14-alkoxymorphinan class, characterized by structural modifications at the C14 and C4 positions of the morphinan scaffold. Its chemical identity is defined as (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one (molecular formula: C~22~H~29~NO~3~; molecular weight: 355.48 g/mol) [4] [7] [9]. The core morphinan structure comprises a rigid tetracyclic ring system essential for opioid receptor interaction. Key modifications conferring mu-selectivity include:

  • C14 Methoxy Group: Replaces the hydroxyl group in natural opioids like morphine, enhancing metabolic stability and mu-receptor affinity [2] [7].
  • C4 Methoxy Group: Contributes to steric hindrance that reduces delta- and kappa-receptor binding [2] [7].
  • N-Cyclopropylmethyl: This substituent on the tertiary amine (position 17) is critical for antagonist activity, analogous to modifications in naloxone and naltrexone [4] [9].
  • C6 Ketone: Maintains the conjugated system that influences ligand orientation within the mu-receptor binding pocket [7].

Structure-Activity Relationship (SAR) studies reveal that altering the alkoxy groups at C4 or C14 significantly impacts receptor selectivity. For example, replacing the C14 methoxy with larger substituents (e.g., phenylpropoxy) increases mu-affinity but reduces delta/kappa selectivity [2] [7]. Conversely, deletion of the C6 ketone via Wolff-Kishner reduction minimally affects mu-affinity, confirming that the C14 and C4 modifications dominate receptor discrimination [7].

Table 1: Structural Features of Cyprodime and Their Pharmacological Roles

PositionModificationRole in Receptor Interaction
C14MethoxyEnhances mu-affinity and metabolic stability; sterically blocks delta/kappa binding
C4MethoxyReduces delta/kappa affinity via steric hindrance; fine-tunes mu-selectivity
C6KetoneMaintains planarity for optimal binding pocket insertion; minor role in selectivity
N17CyclopropylmethylEssential for antagonist efficacy; mimics naloxone-like antagonism at mu-receptors

Significance of μ-Opioid Receptor Selectivity in Pharmacological Research

Cyprodime’s high mu-opioid receptor (MOR) selectivity (K~i~ = 3.8–5.4 nM for MOR vs. 244.6 nM for DOR and 2187 nM for KOR) makes it indispensable for deconvoluting MOR-specific signaling in vitro and in vivo [1] [3] [9]. Its utility spans three key research domains:

  • Mechanistic Studies of Opioid Signaling: Cyprodime blocks morphine-stimulated [³⁵S]GTPγS binding (a measure of G-protein activation) with an IC~50~ of 10 μM, shifting morphine’s EC~50~ by 500-fold. This confirms that morphine’s analgesic and addictive properties are exclusively mediated by MOR, not delta or kappa receptors [1] [3].
  • Receptor Subtype Discrimination: In competitive binding assays, Cyprodime displaces the selective MOR agonist [³H]DAMGO with nanomolar affinity (K~i~ = 5.4 nM), while showing weak inhibition of delta-selective ([³H]DPDPE; K~i~ = 244.6 nM) and kappa-selective ([³H]U69,593; K~i~ = 2187 nM) ligands [1] [3]. This selectivity profile enables unambiguous identification of MOR contributions in tissues co-expressing multiple opioid receptors.
  • Validation of Genetic Models: Cyprodime is used to pharmacologically corroborate findings from MOR-knockout mice. For example, it abolishes levodopa-induced dyskinesia in primate Parkinson’s models, confirming that dyskinesia requires functional MORs—consistent with genetic ablation data [9].

Table 2: Binding Affinity (K~i~) and Functional Selectivity of Cyprodime

Receptor SubtypeRadioligandCyprodime K~i~ (nM)Selectivity Ratio (vs. MOR)
Mu (MOR)[³H]DAMGO5.41
Delta (DOR)[³H]DPDPE244.645.3
Kappa (KOR)[³H]U69,5932187405

Furthermore, Cyprodime’s selectivity enables targeted exploration of MOR-biased agonism and allosteric modulation. Unlike non-selective antagonists, it does not interfere with delta- or kappa-receptor ligands, making it ideal for studying receptor crosstalk [8] [10]. For instance, in studies of delta-receptor subtypes, Cyprodime fails to inhibit [³H]naltriben (a delta-2-selective antagonist) binding in vivo, underscoring its insensitivity to delta-receptor populations [10]. This pharmacological purity solidifies Cyprodime’s role as a gold standard tool for validating new MOR-selective compounds and elucidating MOR-centric pathways in pain, addiction, and neuropsychiatric disorders [1] [3] [9].

Properties

CAS Number

118111-54-9

Product Name

Cyprodime

IUPAC Name

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C22H29NO3/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15/h3-5,15,19H,6-14H2,1-2H3/t19-,21-,22-/m1/s1

InChI Key

INUCRGMCKDQKNA-CEMLEFRQSA-N

SMILES

COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5

Synonyms

(4bR,8aR,9R)-11-(cyclopropylmethyl)-4,8a-dimethoxy-8,8a,9,10-tetrahydro-5H-9,4b-(epiminoethano)phenanthren-6(7H)-one hydrochloride

Canonical SMILES

COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5

Isomeric SMILES

COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.